1-(4-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE
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Overview
Description
1-(4-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves multi-step organic reactions. Common starting materials might include 4-chlorobenzaldehyde, thiophene-2-carboxylic acid, and tryptamine derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-cancer, anti-inflammatory, or neuroprotective effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The pathways involved could be related to signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE: shares structural similarities with other beta-carbolines, such as harmine, harmaline, and tetrahydroharmine.
Unique Features: The presence of the 4-chlorophenyl and 2-thienylcarbonyl groups might confer unique chemical and biological properties, distinguishing it from other beta-carbolines.
Uniqueness
The unique combination of functional groups in this compound might result in distinct reactivity and biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H17ClN2OS |
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Molecular Weight |
392.9g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H17ClN2OS/c23-15-9-7-14(8-10-15)21-20-17(16-4-1-2-5-18(16)24-20)11-12-25(21)22(26)19-6-3-13-27-19/h1-10,13,21,24H,11-12H2 |
InChI Key |
XGIUNRTXJGFTJI-UHFFFAOYSA-N |
SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CS5 |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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